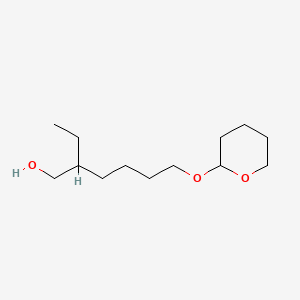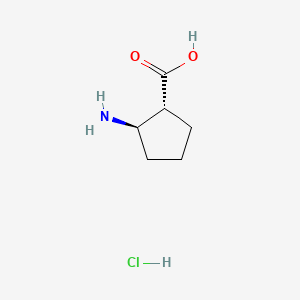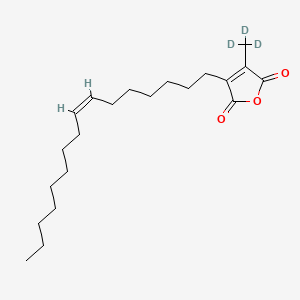
(E)-3-Hydroxy-4-nonenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Hydroxy-4-nonenoic acid, also known as HNE, is a highly reactive aldehyde that is generated from the peroxidation of polyunsaturated fatty acids. It is a biomarker of oxidative stress and has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In recent years, there has been a growing interest in HNE as a potential therapeutic target and a biomarker for disease diagnosis and prognosis.
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- (E)-3-Hydroxy-4-nonenoic acid, also referred to as 4-hydroxy-2(E)-nonenal (HNE), is synthesized through various methods for research purposes. A notable method involves a two-step procedure starting from 3(Z)-nonenol, resulting in HNE with a yield of 48±7% (Gardner, Bartelt, & Weisleder, 1992).
Biotransformation Studies
- HNE's biotransformation has been studied using liquid chromatography and electrospray ionisation mass spectrometry (LC/ESI-MS). Stable isotope-labelled HNE is used as a tracer for in vitro metabolism, helping to distinguish metabolites from endogens (Jouanin et al., 2011).
Metabolic Pathways in Biological Systems
- In isolated perfused rat hearts, the metabolism of HNE was studied, revealing major metabolic transformations involving glutathione conjugation and oxidation to 4-hydroxy-2-nonenoic acid. Further metabolism of GS-HNE conjugate involves aldose reductase-mediated reduction (Srivastava et al., 1998).
Enantioseparation and Analysis
- Direct and indirect high-performance liquid chromatography methods have been developed for the enantioseparation of HNEA, a marker of lipid peroxidation and product of HNE metabolism (Břicháč, Honzátko, & Picklo, 2007).
Flavor and Odor Analysis
- The synthesis of 2-nonen-4-olide from (E)-3-nonenoic acid demonstrates HNE's relevance in flavor and odor analysis, highlighting its contribution to oily, coconut-like, and rancid odors (Dai et al., 2012).
Biotechnological Production of Chiral Hydroxyalkanoic Acids
- Chiral hydroxyalkanoic acids, derived from bacterial polyhydroxyalkanoates (PHAs), have been studied for their potential applications in fine chemical, pharmaceutical, and medical industries. This includes the production of unsaturated monomers like 3-hydroxy-8-nonenoic acid (Ren et al., 2005).
Lipid Peroxidation and Cellular Effects
- HNE, a product of lipid peroxidation, has been extensively studied for its reactivity, cytotoxicity, and interaction with DNA and proteins. It plays a significant role in cellular signaling and modulation of activities in physiological and pathological conditions (Spickett, 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of (E)-3-Hydroxy-4-nonenoic Acid can be achieved through a multi-step synthesis pathway involving the conversion of starting materials into intermediate compounds and finally into the target compound.", "Starting Materials": [ "1-nonene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Sodium carbonate", "Sodium chloride", "Sulfuric acid", "Methanol", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Sodium borohydride", "Sodium sulfate", "Sodium carbonate", "Ethyl acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "3-bromo-4-nonenoic acid" ], "Reaction": [ "1. Bromination of 1-nonene to form 3-bromo-4-nonene", "2. Hydrolysis of 3-bromo-4-nonene with sodium hydroxide to form 3-bromo-4-nonenoic acid", "3. Reduction of 3-bromo-4-nonenoic acid with sodium borohydride to form (E)-3-Hydroxy-4-nonenoic Acid", "4. Neutralization of the reaction mixture with sodium carbonate", "5. Extraction of the product with ethyl acetate", "6. Drying of the organic phase with sodium sulfate", "7. Removal of the solvent by evaporation", "8. Purification of the product by recrystallization from methanol" ] } | |
Numéro CAS |
1263035-59-1 |
Nom du produit |
(E)-3-Hydroxy-4-nonenoic Acid |
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.224 |
Nom IUPAC |
(E)-3-hydroxynon-4-enoic acid |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-8(10)7-9(11)12/h5-6,8,10H,2-4,7H2,1H3,(H,11,12)/b6-5+ |
Clé InChI |
PMFGHKDIYFNBMZ-AATRIKPKSA-N |
SMILES |
CCCCC=CC(CC(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one](/img/structure/B585909.png)




![4-Amino-1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrimidin-2-one](/img/structure/B585919.png)